![molecular formula C24H24N6O3S2 B2985248 1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-51-9](/img/structure/B2985248.png)
1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present in it.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, as well as the products of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed.Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
New 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives, closely related to the chemical structure of interest, have been synthesized and evaluated for their affinity towards various receptors such as 5-HT(1A), 5-HT(2A), alpha(1), and D(2). These compounds demonstrated high affinity for 5-HT(1A) and alpha(1) receptors, indicating their potential as mixed 5-HT(1A)/5-HT(2A)/alpha(1) ligands. The in vivo pharmacological evaluations revealed that certain derivatives exhibit potent pre- and postsynaptic 5-HT(1A) receptor antagonistic properties, along with marked anxiolytic-like and antidepressant-like activities in rat models. This suggests their potential application in the development of new therapeutic agents for anxiety and depression (Jurczyk et al., 2004).
Novel Synthetic Pathways and Derivatives
Research has led to the synthesis of various derivatives by exploring novel synthetic pathways. These compounds have been synthesized by reacting specific precursors in the presence of catalysts, confirming their structures through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. Such work underscores the versatility of this chemical backbone in generating a wide array of compounds with potential pharmacological applications (Asiri & Khan, 2010).
Anticonvulsant Activity
Another line of research focused on the synthesis and testing of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones for anticonvulsant activity. These studies have identified several compounds with significant efficacy in standard seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice. This work suggests the potential of these compounds in the treatment of epilepsy and related disorders (Kamiński et al., 2011).
Anticancer and Anti-Inflammatory Agents
The exploration of novel synthetic compounds also extends to anticancer and anti-inflammatory applications. Research into pyridine and thiazolopyrimidine derivatives, synthesized using 1-ethylpiperidone as a synthon, has shown promising cytotoxic and anti-lipoxygenase activities. These studies contribute to the identification of new therapeutic agents with potential efficacy against various human cancer cell lines and inflammatory conditions (Hammam et al., 2001).
Safety And Hazards
This involves studying the toxicity of the compound and identifying any risks associated with handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a novel or less-studied compound, some or all of this information may not be available. If you have more information about the compound or if you meant a different compound, please provide more details. I’m here to help! 😊
Propiedades
IUPAC Name |
1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S2/c1-27-21-19(23(32)28(2)24(27)33)22(26-20(25-21)17-9-6-14-34-17)35-15-18(31)30-12-10-29(11-13-30)16-7-4-3-5-8-16/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWIHSTBONHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

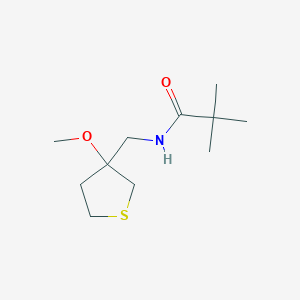
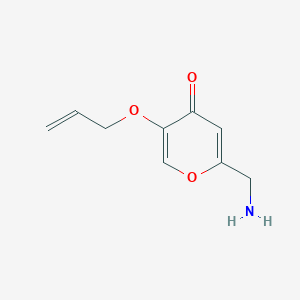
![3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide](/img/structure/B2985172.png)
![4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)
![Methyl 1-[(4-bromophenyl)methyl]indole-3-carboxylate](/img/structure/B2985174.png)
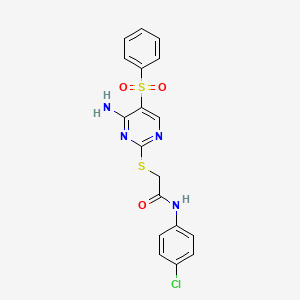
![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)
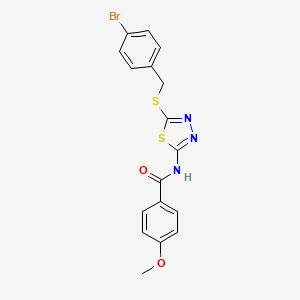
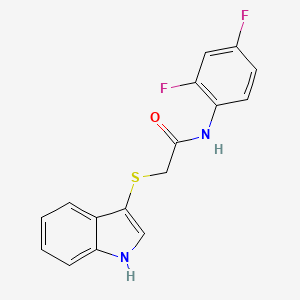
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2985180.png)
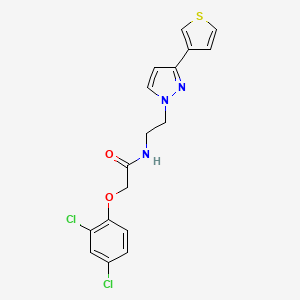
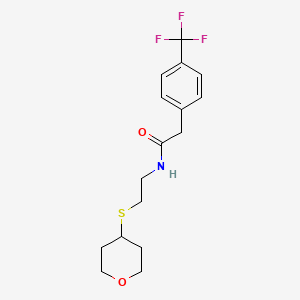
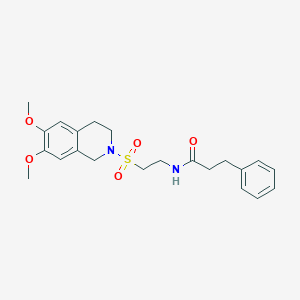
![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)